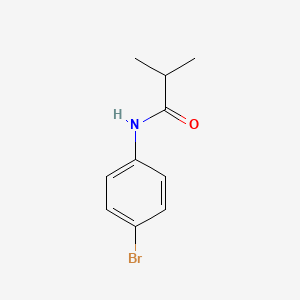

Propanamide, N-(4-bromophenyl)-2-methyl-

Descripción general

Descripción

“Propanamide, N-(4-bromophenyl)-2-methyl-” is a chemical compound with the molecular formula C9H10BrNO . It is also known as “N-(4-BROMOPHENYL)PROPIONAMIDE” and is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “Propanamide, N-(4-bromophenyl)-2-methyl-” consists of a propanamide backbone with a 4-bromophenyl group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “Propanamide, N-(4-bromophenyl)-2-methyl-” include a molecular weight of 228.086 Da , a density of 1.5±0.1 g/cm3, a boiling point of 401.2±28.0 °C at 760 mmHg, and a flash point of 196.4±24.0 °C . It also has a polar surface area of 43 Å2 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-(4-bromophenyl)-2-methylpropanamide Applications:

Antimicrobial Activity

N-(4-bromophenyl)-2-methylpropanamide derivatives have been studied for their potential in combating antimicrobial drug resistance. These compounds have shown promising activity against various pathogens, suggesting their use in developing new antimicrobial agents .

Anticancer Research

Similar derivatives have also been explored for their anticancer properties. The ability to resist cancerous cells’ drug resistance mechanisms makes these compounds interesting candidates for further cancer research .

Material Science: Copolymer Synthesis

The compound has been used in synthesizing copolymers, indicating its application in materials science. These copolymers could have various industrial applications due to their unique properties .

Proteomics Research

Products containing N-(4-bromophenyl)-2-methylpropanamide are available for proteomics research, suggesting its role in studying proteins and their functions within biological systems .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, contributing to the creation of various chemotypes such as N-acyl-α-amino acids and 1,3-oxazoles, which have diverse scientific applications .

Molecular Modelling

N-(4-bromophenyl)-2-methylpropanamide derivatives are used in molecular modelling to study pharmacological activities. This helps in understanding the interaction between drugs and biological targets .

Biological Evaluation

These compounds undergo biological evaluation to determine their effectiveness as antimicrobial agents, providing insights into their potential therapeutic uses .

Mecanismo De Acción

Target of Action

N-(4-bromophenyl)-2-methylpropanamide, also known as Propanamide, N-(4-bromophenyl)-2-methyl- or N-(4-bromophenyl)isobutyramide, is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities Similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

Molecular docking studies have been carried out to study the binding mode of similar active compounds with their receptors . These studies can provide insights into how the compound interacts with its targets and the resulting changes that occur.

Biochemical Pathways

Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Result of Action

Similar compounds have shown promising antimicrobial activity and anticancer activity against the mcf7 cell line .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQYIQZFJLEKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336310 | |

| Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanamide, N-(4-bromophenyl)-2-methyl- | |

CAS RN |

7160-08-9 | |

| Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

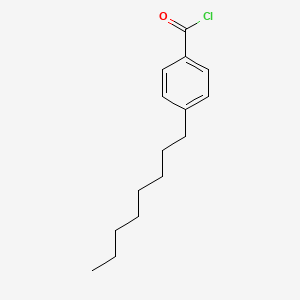

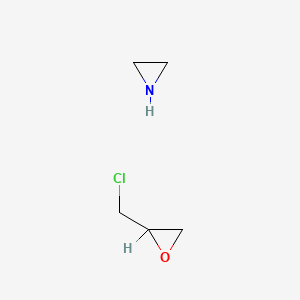

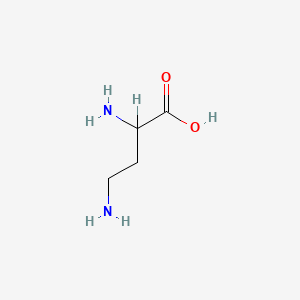

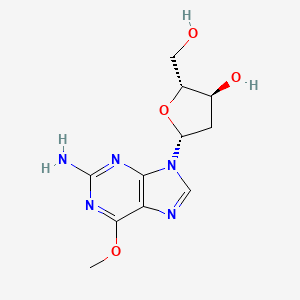

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)